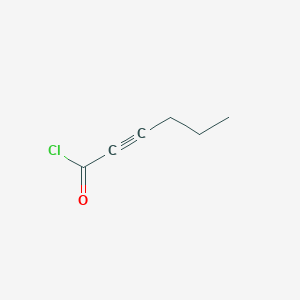![molecular formula C26H20O9 B12816693 Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of acetic acid and a spiro structure, which includes benzofuran and xanthene moieties. It is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multiple steps, starting with the preparation of the benzofuran and xanthene intermediates. These intermediates are then subjected to acetylation reactions to introduce the acetyloxy groups. Common reagents used in these reactions include acetic anhydride and acetyl chloride, often in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts to facilitate the acetylation process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is widely used in scientific research due to its fluorescent properties. It is often employed as a fluorescent dye in biological assays to study cellular processes and interactions . Additionally, it is used in drug interaction studies to evaluate the effects of various compounds on organic anion transporters .
Mechanism of Action
The mechanism of action of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets, such as organic anion transporters. These interactions can modulate the transport of various substrates across cell membranes, influencing cellular processes and drug efficacy .
Comparison with Similar Compounds
Similar Compounds
5-carboxyfluorescein: Another fluorescent compound with similar structural features and applications in biological assays.
Calcein: A fluorescent dye used for detecting lipid vesicle leaks and calcium titration.
Uniqueness
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in fluorescence-based assays make it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H20O9 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H16O7.C2H4O2/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4) |
InChI Key |
DCPDRLHHNBUQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


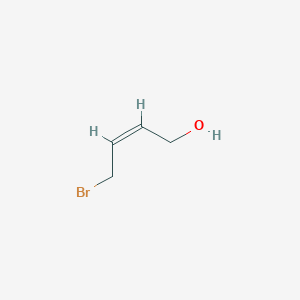
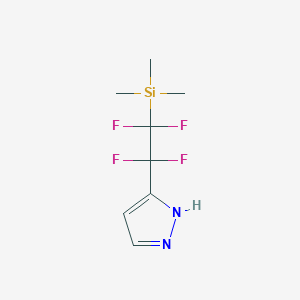
![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)
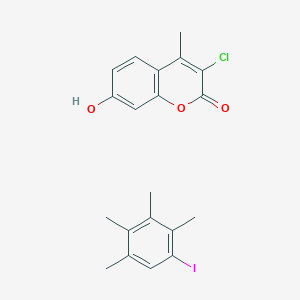
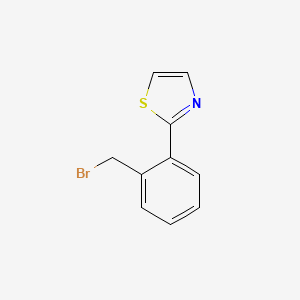

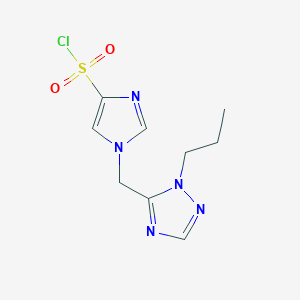
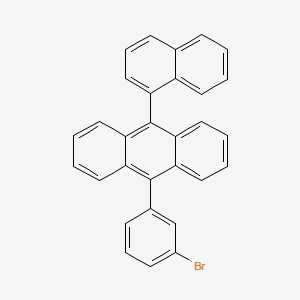
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
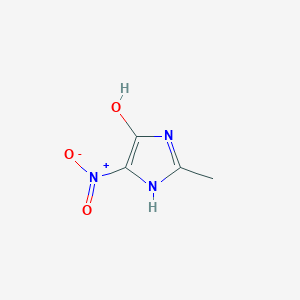
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)
![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
